molecular formula C10H15NO B6277430 1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one CAS No. 2763777-21-3

1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one

Cat. No. B6277430
CAS RN: 2763777-21-3
M. Wt: 165.2
InChI Key:
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Description

1-azadispiro[3.1.4^6.1^4]undecan-2-one, also known as 1-azadiene, is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been used in organic synthesis, drug synthesis, and biochemistry. The purpose of

Scientific Research Applications

1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one is a useful compound for a variety of scientific research applications. It has been used in organic synthesis, drug synthesis, and biochemistry. In organic synthesis, this compound can be used as a building block for the synthesis of other organic compounds. In drug synthesis, this compound can be used as a starting material for the synthesis of various drugs. In biochemistry, this compound can be used as a substrate for enzymes and as a tool for studying enzyme kinetics.

Mechanism of Action

The mechanism of action of 1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one is not well understood. However, it is believed that this compound acts as a substrate for enzymes, and that it is metabolized by enzymes to form various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some effect on the metabolism of other compounds, and that it may have some effect on the activity of enzymes.

Advantages and Limitations for Lab Experiments

1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one has several advantages as a compound for use in lab experiments. It is relatively inexpensive, and it is easy to synthesize and purify. Additionally, this compound is relatively stable, and it can be stored for long periods of time without degradation. However, this compound has some limitations as a compound for use in lab experiments. It is not very soluble in water, and it is not very reactive. Additionally, this compound is not very biodegradable, and it can be toxic if ingested.

Future Directions

1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one has potential applications in a variety of scientific fields, and there are many potential future directions for research on this compound. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, drug synthesis, and biochemistry. Additionally, further research could be done on its advantages and limitations for lab experiments, and on its potential applications in other fields.

Synthesis Methods

1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one can be synthesized through a variety of methods, including the Diels-Alder reaction, Wittig reaction, and the Grignard reaction. In the Diels-Alder reaction, this compound is formed by the reaction of an aldehyde and an alkene in the presence of a Lewis acid. In the Wittig reaction, this compound is formed by the reaction of an aldehyde and a phosphorus ylide. In the Grignard reaction, this compound is formed by the reaction of a Grignard reagent and an aldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one can be achieved through a multi-step process involving the formation of key intermediates and subsequent cyclization reactions.", "Starting Materials": ["2-bromo-1-undecanone", "1,4-diaminobutane", "triethylamine", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water"], "Reaction": ["Step 1: Reduction of 2-bromo-1-undecanone with sodium borohydride in ethanol to yield 1-undecanol", "Step 2: Protection of the hydroxyl group of 1-undecanol with acetic anhydride and triethylamine to form 1-acetoxyundecane", "Step 3: Reaction of 1-acetoxyundecane with 1,4-diaminobutane in the presence of sodium hydroxide to form the key intermediate, 1-(undecan-2-yl)-1,4-diazabutane", "Step 4: Cyclization of 1-(undecan-2-yl)-1,4-diazabutane with hydrochloric acid to form the spirocyclic compound, 1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one", "Step 5: Purification of the final product using column chromatography with diethyl ether and water as eluents."] }

CAS RN

2763777-21-3

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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